molecular formula C13H20N2O B14636803 N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide CAS No. 56635-61-1

N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide

Cat. No.: B14636803
CAS No.: 56635-61-1
M. Wt: 220.31 g/mol
InChI Key: ZVJSVOCNASSKCU-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide is an organic compound with a complex structure that includes both amide and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide typically involves the reaction of N,N-dimethylbenzamide with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]carboxamide derivatives: These compounds share a similar structure but differ in their functional groups, leading to different chemical and biological properties.

    N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: Known for its antitumor properties and ability to intercalate with DNA.

Uniqueness

N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide is unique due to its specific combination of amide and amine functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

56635-61-1

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide

InChI

InChI=1S/C13H20N2O/c1-11-7-5-6-8-12(11)13(16)15(4)10-9-14(2)3/h5-8H,9-10H2,1-4H3

InChI Key

ZVJSVOCNASSKCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C)CCN(C)C

Origin of Product

United States

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